molecular formula C17H20ClNO3 B10829582 (+)-Coclaurine (hydrochloride)

(+)-Coclaurine (hydrochloride)

Cat. No.: B10829582
M. Wt: 321.8 g/mol
InChI Key: VDUZDGFETHGVJK-XFULWGLBSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of d-Coclaurine (hydrochloride) involves several steps, starting from simple precursors. One common method includes the condensation of dopamine with 3,4-dihydroxybenzaldehyde, followed by reduction and cyclization to form the tetrahydroisoquinoline structure . The final step involves the conversion to the hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods: Industrial production of d-Coclaurine (hydrochloride) typically involves large-scale extraction from plant sources, followed by purification and conversion to the hydrochloride salt. The process requires careful control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: d-Coclaurine (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated derivatives.

Scientific Research Applications

d-Coclaurine (hydrochloride) has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of d-Coclaurine (hydrochloride) involves its interaction with dopamine receptors. It selectively antagonizes postsynaptic dopamine receptors, leading to modulation of dopaminergic signaling pathways. This action results in various physiological effects, including potential neuroprotective and anti-aging benefits .

Comparison with Similar Compounds

Uniqueness: d-Coclaurine (hydrochloride) is unique due to its selective antagonism of postsynaptic dopamine receptors, which distinguishes it from other similar compounds. Its specific interaction with dopamine receptors makes it a valuable tool in neuropharmacological research .

Properties

Molecular Formula

C17H20ClNO3

Molecular Weight

321.8 g/mol

IUPAC Name

(1R)-1-[(4-hydroxyphenyl)methyl]-6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol;hydrochloride

InChI

InChI=1S/C17H19NO3.ClH/c1-21-17-9-12-6-7-18-15(14(12)10-16(17)20)8-11-2-4-13(19)5-3-11;/h2-5,9-10,15,18-20H,6-8H2,1H3;1H/t15-;/m1./s1

InChI Key

VDUZDGFETHGVJK-XFULWGLBSA-N

Isomeric SMILES

COC1=C(C=C2[C@H](NCCC2=C1)CC3=CC=C(C=C3)O)O.Cl

Canonical SMILES

COC1=C(C=C2C(NCCC2=C1)CC3=CC=C(C=C3)O)O.Cl

Origin of Product

United States

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